N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide
Description
Properties
IUPAC Name |
N-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-14(26)22-15-5-7-25-17(12-15)16(13-21-25)19(27)24-10-8-23(9-11-24)18-4-2-3-6-20-18/h2-7,12-13H,8-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKUKQSBQVPZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Piperazine Moiety: The pyrazolo[1,5-a]pyridine intermediate is then reacted with piperazine, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrazolo[1,5-a]pyridine moieties.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Studied for its anti-inflammatory, anti-cancer, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
- Substituent Effects : Trifluoromethyl (CF3) groups () improve metabolic stability, while morpholine () enhances solubility. The target compound’s pyridinyl piperazine may balance these properties.
- Linker Diversity : Carboxamide () vs. carbonyl linkers (target compound) alter conformational flexibility and binding kinetics.
Pharmacological and Functional Comparisons
Key Observations :
- Activity Trends : Acetamide-containing compounds (target, ) show versatility in anticancer and kinase inhibition. Modifications like urea substitution () reduce toxicity while retaining efficacy.
- Selectivity : Fluorinated groups (e.g., CF3 in ) and heterocyclic linkers (piperazine in target compound) improve target selectivity.
- Structural-Activity Relationships (SAR): Pyridinyl piperazine in the target compound may mimic adenosine-binding motifs in kinase inhibitors . Pyrazolo[1,5-a]pyrimidine cores () exhibit higher enzymatic affinity than pyrazolo[1,5-a]pyridine in some contexts.
Q & A
Q. What synthetic strategies are optimal for constructing the pyrazolo[1,5-a]pyridine core in this compound?
The pyrazolo[1,5-a]pyridine scaffold can be synthesized via cyclocondensation of hydrazine derivatives with enamines or cyanopyrazoles under controlled conditions. For example, hydrazine hydrate reacts with enamines to yield aminopyrazoles, which are cyclized using POCl₃ or other Lewis acids to form the pyrazolo[1,5-a]pyrimidine backbone . Key variables include solvent polarity (e.g., 1,4-dioxane for improved solubility), temperature (95°C for efficient coupling), and base selection (e.g., K₂CO₃ to deprotonate intermediates) . Purification often employs normal-phase chromatography with gradients of dichloromethane/ethyl acetate .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A multi-technique approach is critical:
- 1H/13C NMR : Verify substituent positions (e.g., pyridin-2-yl piperazine carbonyl) by comparing chemical shifts to analogous compounds .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .
- Elemental analysis : Validate purity by matching calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .
- Melting point consistency : Compare to literature values (e.g., 221–223°C for pyrazolo[1,5-a]pyrimidine derivatives) .
Q. What reaction conditions minimize byproduct formation during piperazine-carbonyl coupling?
Optimize the coupling of the pyridin-2-yl piperazine moiety by:
- Using anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
- Employing coupling agents like HATU or DCC with catalytic DMAP to enhance efficiency .
- Monitoring reaction progress via TLC or LC-MS to terminate before side reactions (e.g., over-acylation) dominate .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound’s piperazine-carbonyl group?
Density functional theory (DFT) calculations can model the electrophilicity of the carbonyl carbon and nucleophilic attack sites. For example:
- Calculate Fukui indices to identify reactive regions .
- Simulate transition states for piperazine coupling using software like Gaussian or ORCA .
- Validate predictions with kinetic studies (e.g., varying substituents on pyridin-2-yl to assess steric/electronic effects) .
Q. How should researchers resolve contradictions between spectroscopic data and theoretical predictions?
Case study: If NMR suggests a different regiochemistry than computational models:
- Re-examine synthetic intermediates for unintended isomerization.
- Perform NOESY or COSY NMR to confirm spatial proximity of protons .
- Cross-validate with X-ray crystallography (if crystals are obtainable) .
- Recompute DFT models with solvent corrections (e.g., PCM for 1,4-dioxane) .
Q. What methodologies are recommended for assessing in vitro biological activity of this compound?
- Enzyme inhibition assays : Target kinases or GPCRs (common targets for piperazine derivatives) using fluorescence polarization .
- Cellular uptake studies : Use radiolabeled analogs (e.g., [¹⁸F] derivatives) to track biodistribution .
- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., NMR vs. computational), prioritize experimental validation but reassess computational parameters (e.g., solvent effects, conformational sampling) .
- Byproduct Identification : Use high-resolution MS/MS to characterize unexpected peaks and adjust reaction conditions iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
